Home > Products > Screening Compounds P9220 > GDP (disodium salt)
GDP (disodium salt) -

GDP (disodium salt)

Catalog Number: EVT-10962873
CAS Number:
Molecular Formula: C11H17N5O11P2-2
Molecular Weight: 457.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Guanosine 5'-diphosphate disodium salt, commonly referred to as GDP disodium salt, is a nucleoside diphosphate that plays a critical role in various biochemical processes, including energy transfer and signaling pathways. It is particularly important in the activation of certain enzymes and the regulation of metabolic pathways. GDP disodium salt is classified as a nucleotide derivative and is often utilized in research to study the kinetics of GTPases and other related enzymes .

Source

GDP disodium salt can be obtained through several synthetic pathways, including enzymatic synthesis and chemical methods. It is commercially available from various suppliers, including Biosynth and MedChemExpress, which provide it for laboratory use in biochemical assays and research applications .

Classification
  • Chemical Classification: Nucleotide
  • Molecular Formula: C10H12N5O10P2Na2
  • CAS Number: 7415-69-2
Synthesis Analysis

Methods

The synthesis of GDP disodium salt can be achieved through both chemical synthesis and enzymatic approaches.

  1. Enzymatic Synthesis:
    • Recombinant enzymes can be employed to synthesize GDP disodium salt from guanosine triphosphate (GTP) or guanosine monophosphate (GMP) in microbial systems. This method allows for a more natural production process, often yielding higher purity products .
  2. Chemical Synthesis:
    • Chemical methods typically involve the phosphorylation of guanosine compounds. For instance, guanosine can be treated with phosphoric acid derivatives under specific conditions to yield GDP disodium salt .

Technical Details

The enzymatic synthesis often utilizes specific substrates and cofactors to enhance yield and specificity. The efficiency of these methods can be influenced by factors such as temperature, pH, and enzyme concentration.

Molecular Structure Analysis

Structure

GDP disodium salt features a guanine base linked to a ribose sugar that is further connected to two phosphate groups. The presence of two sodium ions balances the negative charges from the phosphate groups.

Data

  • Molecular Weight: 442.2 g/mol
  • Structural Formula:
C10H12N5O10P2Na2\text{C}_{10}\text{H}_{12}\text{N}_5\text{O}_{10}\text{P}_2\text{Na}_2

The structural representation shows the arrangement of atoms, highlighting the ribose sugar and phosphate groups that are crucial for its biological function.

Chemical Reactions Analysis

Reactions

GDP disodium salt participates in several biochemical reactions:

  1. Conversion to Guanosine Triphosphate:
    • GDP can be phosphorylated by ATP (adenosine triphosphate) in the presence of specific kinases to form GTP, a critical molecule in protein synthesis and signal transduction .
  2. Role in Fucosylation:
    • It acts as a substrate for fucosyltransferases, which catalyze the addition of fucose to glycoproteins and glycolipids, impacting cell signaling and recognition processes .

Technical Details

The kinetics of these reactions are often studied using fluorescence resonance energy transfer (FRET) techniques, which allow for real-time monitoring of enzyme activity involving GDP disodium salt .

Mechanism of Action

Process

GDP disodium salt functions primarily as an energy donor in various biochemical pathways. Its mechanism involves:

  1. Activation of Enzymes: GDP binds to specific enzymes such as GTPases, facilitating conformational changes necessary for their activation.
  2. Signal Transduction: Through its conversion to GTP, it plays a pivotal role in signal transduction pathways that regulate cellular responses.

Data

Kinetic studies have shown that GDP has high affinity values (e.g., KM=0.94μMK_M=0.94\mu M) when interacting with certain enzymes like fucosyltransferases, indicating its effectiveness as a substrate .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water
  • Melting Point: Decomposes before melting

Chemical Properties

  • pH Range: Typically neutral when dissolved in water
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.

Relevant analyses include spectroscopic methods such as NMR (nuclear magnetic resonance) and HPLC (high-performance liquid chromatography) for purity assessment and structural confirmation.

Applications

Scientific Uses

GDP disodium salt has numerous applications in scientific research:

  • Biochemical Assays: Used as a substrate for studying enzyme kinetics.
  • Cellular Studies: Investigated for its role in cellular signaling mechanisms.
  • Drug Development: Explored as a potential therapeutic agent due to its involvement in metabolic pathways.
Molecular Interactions and Biochemical Mechanisms

Guanosine Diphosphate as a Regulator of Guanosine Triphosphatase Activity in Signal Transduction Systems

Guanosine diphosphate disodium salt (GDP·Na₂) serves as a critical regulator of guanosine triphosphatase (GTPase) activity across diverse signaling pathways. As the inactive counterpart to guanosine triphosphate (GTP), GDP binding maintains GTPases in their "off" state by stabilizing conformations with low effector affinity. This nucleotide switch mechanism is evolutionarily conserved in Ras-like GTPases, heterotrimeric guanine nucleotide-binding proteins (G proteins), and protein-synthesizing GTPases, despite their structural divergences [10].

The dissociation kinetics of GDP from GTPases constitute the rate-limiting step in activation cycles. GDP-bound GTPases exhibit 100- to 1000-fold higher nucleotide affinity than their GTP-bound states, creating a significant energy barrier for spontaneous nucleotide exchange. Structural dynamics analyses reveal that GTPases partition into two functional lobes: lobe 1 (nucleotide-binding domain) and lobe 2 (effector/membrane interaction domain). Molecular dynamics simulations demonstrate that GDP binding weakens inter-lobe couplings by 30-40% compared to GTP-bound states, reducing conformational stability and effector accessibility [10]. Recent studies identify lysine 128 (K128) monoubiquitination in Kirsten rat sarcoma viral oncogene homolog (KRAS) and neuroblastoma rat sarcoma viral oncogene homolog (NRAS) as a critical regulator of GDP-bound states. This post-translational modification enhances GTPase-activating protein (GAP) binding affinity by 2.5-fold through formation of an auxiliary interaction interface, accelerating GTP hydrolysis by 60-70% in physiological contexts [6]. The neuronal protein G protein-regulated inducer of neurite outgrowth (GINIP) exemplifies GDP-dependent regulation through its interaction with GDP-bound Gα subunits. GINIP binding stabilizes the Gα·GDP conformation via the first loop of its plant homeodomain (PHD) domain, constraining nucleotide exchange rates while simultaneously prolonging Gβγ signaling duration in inhibitory neuromodulation pathways [3].

Table 1: Kinetic Parameters of Guanosine Diphosphate Dissociation in Major GTPase Families

GTPase FamilyDissociation Constant (Kd, GDP)Half-life (t1/2)Primary Regulatory Mechanism
Ras-like GTPases10-100 nM30-60 minutesGuanine nucleotide exchange factor catalyzed displacement
Heterotrimeric G proteins0.1-1 nMHoursReceptor-catalyzed nucleotide exchange
Protein-synthesizing GTPases1-10 µM<1 secondRibosome-dependent acceleration
Mitochondrial GTPases0.5-5 µM2-5 minutesNucleotide diphosphate kinase transfer

Allosteric Modulation of Adenosine Triphosphate-Sensitive Potassium Channels by Guanosine Diphosphate

Guanosine diphosphate disodium salt functions as an endogenous allosteric modulator of adenosine triphosphate (ATP)-sensitive potassium (KATP) channels, which couple cellular metabolic state to membrane excitability. These octameric channels comprise four inward-rectifier potassium channel (Kir) 6.x subunits and four sulfonylurea receptor (SUR) regulatory subunits. Guanosine diphosphate binds SUR subunits at two distinct nucleotide-binding domains (NBD1 and NBD2), inducing dimerization that stabilizes the channel open state. This mechanism operates independently of the primary ATP inhibition site on Kir6 subunits [9].

Mitochondrial KATP (mitoKATP) channels exhibit 25-fold higher sensitivity to guanosine diphosphate (half-maximal effective concentration [EC50] = 7.3 µM) than sarcolemmal counterparts (EC50 = 182.6 µM). Hydrogen-deuterium exchange mass spectrometry analyses reveal that guanosine diphosphate binding to sulfonylurea receptor 2 induces long-range conformational changes propagating 4.2 nm to the Kir6.2 transmembrane gate. This allostery involves a conserved "coupling helix" in sulfonylurea receptor that contacts the cytoplasmic domain of Kir6.2 [9]. Pharmacological studies demonstrate cardioprotective effects mediated through guanosine diphosphate-dependent mitoKATP activation. Minoxidil (a guanosine diphosphate mimetic) reduces ouabain-induced mitochondrial calcium overload by 65% and improves post-ischemic contractile recovery by 40% in ventricular muscle—effects abolished by 5-hydroxydecanoate (a selective mitoKATP blocker) [9].

Structural comparisons indicate that guanosine diphosphate allostery differs fundamentally between channel types. In sarcolemmal KATP channels, guanosine diphosphate competes with ATP for overlapping binding sites, whereas mitochondrial channels possess distinct non-overlapping nucleotide pockets. This explains the differential sensitivity and enables tissue-specific metabolic regulation [4] [9].

Competitive Binding Dynamics at Guanine Nucleotide Exchange Factor Interfaces

Guanosine diphosphate disodium salt participates in competitive binding equilibria at guanine nucleotide exchange factor interfaces, where its displacement initiates signal transduction cascades. Guanosine diphosphate exhibits picomolar to nanomolar affinity for GTPases, necessitating specialized protein machinery for efficient exchange. Guanine nucleotide exchange factors employ a conserved catalytic mechanism involving insertion of an acidic "glutamic finger" into the nucleotide-binding pocket, which disrupts magnesium coordination and phosphates interactions [4].

Real-time bioluminescence resonance energy transfer (BRET) assays reveal distinct displacement kinetics:

  • Son of Sevenless Homolog 1-catalyzed Ras activation: Guanosine diphosphate dissociation accelerated 106-fold
  • G protein-coupled receptor-catalyzed heterotrimeric guanine nucleotide-binding protein activation: 50-200 ms transition time
  • Elongation factor thermo unstable recycling: Ribosome-dependent sub-millisecond exchange [7] [10]

Ternary complex analyses demonstrate that guanosine diphosphate affinity decreases 100-fold upon guanine nucleotide exchange factor binding due to concerted displacement of:

  • P-loop lysine coordination
  • Magnesium ion chelation
  • β-phosphate hydrogen bonding network [4]

Recent cryo-electron microscopy (cryo-EM) structures of G protein-coupled receptor–heterotrimeric guanine nucleotide-binding protein complexes reveal that receptor engagement induces a 12 Å outward displacement of the Gα α5-helix, creating a continuous cavity that solvent-exposes guanosine diphosphate. This allosteric pathway explains accelerated nucleotide release in physiological contexts [4] [7].

Table 2: Guanine Nucleotide Exchange Factor Catalytic Efficiency

Guanine Nucleotide Exchange FactorGTPase Targetkcat (min-1)Km (µM)Catalytic Enhancement
Son of Sevenless Homolog 1H-Ras0.40.08107-fold
G protein-coupled receptor kinase 2Gαs121.2105-fold
RCC1 (Regulator of Chromosome Condensation 1)Ran305.0106-fold
Eukaryotic translation initiation factor 2BeIF2450.5108-fold

Structural Determinants of Guanosine Diphosphate–Protein Interactions in G Protein-Coupled Receptor Systems

The molecular recognition of guanosine diphosphate disodium salt by G protein-coupled receptor systems involves conserved structural motifs that undergo nucleotide-dependent reorganization. Heterotrimeric guanine nucleotide-binding proteins in their inactive state contain Gα·GDP complexed with Gβγ, exhibiting three principal interfaces:

  • Switch I-II hydrophobic core (GDP stabilization)
  • α-helical domain–ras-homology domain interdomain cleft (nucleotide sequestration)
  • Gβγ–Gα C-terminal latch (membrane targeting) [4] [7]

High-resolution hydrogen-deuterium exchange mass spectrometry studies demonstrate that GDP binding reduces deuterium uptake by 20% in P-loop, switch I, and switch II regions compared to nucleotide-free states. This protection correlates with decreased conformational dynamics and increased hydrogen bonding. The Gα α1-β1 interface exhibits 40% higher cross-correlated motions with GDP bound, indicating nucleotide-mediated stabilization of this allosteric nexus [3] [10].

Ubiquitination at K128 (KRAS/NRAS) or equivalent sites introduces steric and electrostatic constraints that modulate GDP-protein interactions. This modification creates a 960 Da adduct that sterically occludes switch II movement and electrostatically complements conserved acidic residues in GTPase-activating proteins. Cancer-associated K128 mutations reduce ubiquitination by 70%, correlating with increased GTP loading and sustained downstream signaling [6].

Comparative molecular dynamics simulations of Ras, transducin, and elongation factor thermo unstable reveal conserved allosteric pathways:

  • GTP-bound states exhibit 35% stronger inter-lobe correlations
  • Glycine 60 (Ras), glycine 203 (transducin), and glycine 83 (elongation factor thermo unstable) serve as conserved dynamic hubs
  • Mutation of these glycine residues disrupts nucleotide-binding site dynamics by 1.5-2.5 Å root-mean-square fluctuation [10]

The α4-β6 loop emerges as a family-specific structural determinant. In Gα subunits, this region engages β-arrestin during receptor internalization, whereas in elongation factor thermo unstable, it coordinates domain D2 repositioning during ribosomal binding. These functional specializations illustrate how the conserved GDP-binding core is adapted for system-specific functions [7] [10].

Properties

Product Name

GDP (disodium salt)

IUPAC Name

[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;methane

Molecular Formula

C11H17N5O11P2-2

Molecular Weight

457.23 g/mol

InChI

InChI=1S/C10H15N5O11P2.CH4/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);1H4/p-2/t3-,5?,6+,9-;/m1./s1

InChI Key

GBYHOOSKVBZSSY-CODPYOKSSA-L

Canonical SMILES

C.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N

Isomeric SMILES

C.C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.